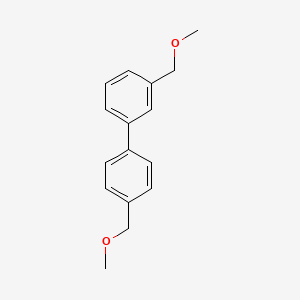![molecular formula C8H20S4Si B14249662 Tetrakis[(methylsulfanyl)methyl]silane CAS No. 410095-60-2](/img/structure/B14249662.png)
Tetrakis[(methylsulfanyl)methyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis[(methylsulfanyl)methyl]silane is an organosilicon compound with the chemical formula Si(CH2SCH3)4. This compound is characterized by the presence of four methylsulfanyl groups attached to a central silicon atom. It is a colorless liquid that is primarily used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrakis[(methylsulfanyl)methyl]silane can be synthesized through the reaction of silicon tetrachloride (SiCl4) with methylthiomethanol (CH3SCH2OH) in the presence of a base such as triethylamine (Et3N). The reaction proceeds as follows:
SiCl4+4CH3SCH2OH→Si(CH2SCH3)4+4HCl
The reaction is typically carried out under an inert atmosphere to prevent the hydrolysis of silicon tetrachloride.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis[(methylsulfanyl)methyl]silane undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and methylthiomethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted silanes depending on the nucleophile used.
Hydrolysis: Silanols and methylthiomethanol.
Aplicaciones Científicas De Investigación
Tetrakis[(methylsulfanyl)methyl]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is used in the modification of biomolecules and in the study of silicon-based life forms.
Industry: this compound is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Tetrakis[(methylsulfanyl)methyl]silane involves the interaction of its methylsulfanyl groups with various molecular targets. The compound can act as a nucleophile or electrophile depending on the reaction conditions. The silicon atom can form stable bonds with other elements, making it a versatile reagent in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(trimethylsilyl)silane: This compound has four trimethylsilyl groups attached to a central silicon atom.
Tetrakis(vinyldimethylsiloxy)silane: This compound has four vinyldimethylsiloxy groups attached to a central silicon atom.
Uniqueness
Tetrakis[(methylsulfanyl)methyl]silane is unique due to the presence of methylsulfanyl groups, which impart distinct chemical properties. These groups make the compound more reactive towards oxidation and substitution reactions compared to its analogs with different substituents.
Propiedades
Número CAS |
410095-60-2 |
|---|---|
Fórmula molecular |
C8H20S4Si |
Peso molecular |
272.6 g/mol |
Nombre IUPAC |
tetrakis(methylsulfanylmethyl)silane |
InChI |
InChI=1S/C8H20S4Si/c1-9-5-13(6-10-2,7-11-3)8-12-4/h5-8H2,1-4H3 |
Clave InChI |
QRBIFQIFNPPNKD-UHFFFAOYSA-N |
SMILES canónico |
CSC[Si](CSC)(CSC)CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


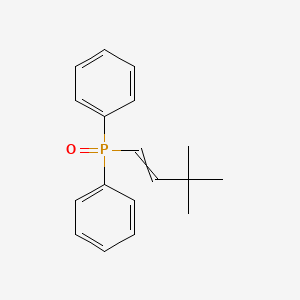
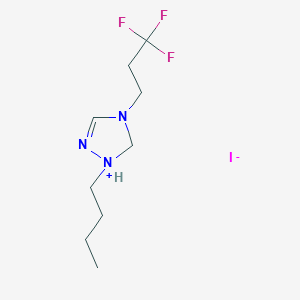

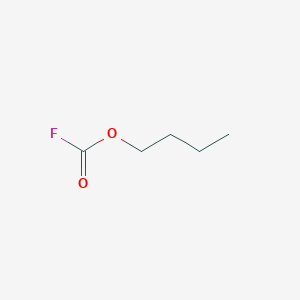
![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)

![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)

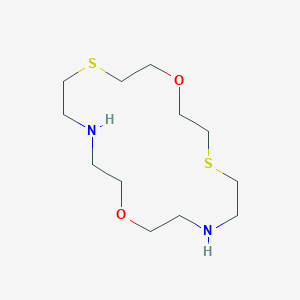
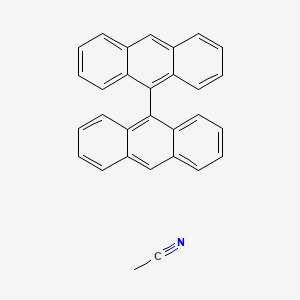
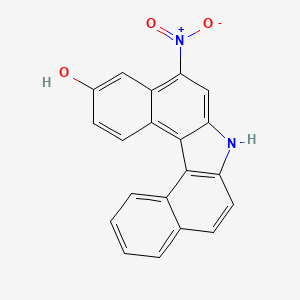
![1-(2,5-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14249640.png)
![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)
